molecular formula C17H24O6 B14789496 Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate

Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate

Cat. No.: B14789496
M. Wt: 324.4 g/mol
InChI Key: VKUFRGSXPPWVII-UHFFFAOYSA-N
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Description

Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate is an organic compound with the molecular formula C17H22O6. This compound is characterized by its cyclopentane ring substituted with a carboxylate group and a phenyl ring that is further substituted with two methoxymethoxy groups. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The phenyl ring is substituted with methoxymethoxy groups through a series of protection and deprotection steps involving methanol and formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxymethoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The methoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The cyclopentane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[2,5-dimethoxyphenyl]cyclopentane-1-carboxylate: Similar structure but with dimethoxy groups instead of methoxymethoxy groups.

    Methyl 2-[2,5-dihydroxyphenyl]cyclopentane-1-carboxylate: Contains dihydroxy groups instead of methoxymethoxy groups.

Uniqueness

Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate is unique due to the presence of methoxymethoxy groups, which provide distinct electronic and steric properties. These groups can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various applications.

Properties

Molecular Formula

C17H24O6

Molecular Weight

324.4 g/mol

IUPAC Name

methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate

InChI

InChI=1S/C17H24O6/c1-19-10-22-12-7-8-16(23-11-20-2)15(9-12)13-5-4-6-14(13)17(18)21-3/h7-9,13-14H,4-6,10-11H2,1-3H3

InChI Key

VKUFRGSXPPWVII-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)OCOC)C2CCCC2C(=O)OC

Origin of Product

United States

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